5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the thiophene ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the thiophene ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-[ethyl(propan-2-yl)carbamothioyl]thiophene-2-carboxamide: Another thiophene-based carboxamide with similar structural features.
5-bromo-N-alkylthiophene-2-sulfonamides: Compounds with a similar thiophene ring and bromine atom but different functional groups.
Uniqueness
5-bromo-N-((2-oxotetrahydrothiophen-3-yl)carbamothioyl)furan-2-carboxamide is unique due to its combination of a furan ring, thiophene ring, and carbamothioyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[(2-oxothiolan-3-yl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3S2/c11-7-2-1-6(16-7)8(14)13-10(17)12-5-3-4-18-9(5)15/h1-2,5H,3-4H2,(H2,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMQOHDFFODGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.